Cas no 1492251-72-5 (ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate)

ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate 化学的及び物理的性質
名前と識別子
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- ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate
- 1,2,4-Oxadiazole-5-carboxylic acid, 3-(2-methylcyclopropyl)-, ethyl ester
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- MDL: MFCD21198413
- インチ: 1S/C9H12N2O3/c1-3-13-9(12)8-10-7(11-14-8)6-4-5(6)2/h5-6H,3-4H2,1-2H3
- InChIKey: BHHUSDMKIWYJKU-UHFFFAOYSA-N
- ほほえんだ: O1C(C(OCC)=O)=NC(C2CC2C)=N1
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-264727-5.0g |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 5.0g |
$2152.0 | 2024-06-18 | |
Enamine | EN300-264727-2.5g |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 2.5g |
$1454.0 | 2024-06-18 | |
Enamine | EN300-264727-0.25g |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 0.25g |
$367.0 | 2024-06-18 | |
Enamine | EN300-264727-0.05g |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 0.05g |
$174.0 | 2024-06-18 | |
Aaron | AR01C6I3-100mg |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 100mg |
$379.00 | 2025-02-09 | |
1PlusChem | 1P01C69R-50mg |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 50mg |
$269.00 | 2024-06-20 | |
1PlusChem | 1P01C69R-5g |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 5g |
$2722.00 | 2024-06-20 | |
1PlusChem | 1P01C69R-2.5g |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 2.5g |
$1859.00 | 2024-06-20 | |
A2B Chem LLC | AW46815-2.5g |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 2.5g |
$1566.00 | 2024-04-20 | |
1PlusChem | 1P01C69R-250mg |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate |
1492251-72-5 | 95% | 250mg |
$516.00 | 2024-06-20 |
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate 関連文献
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylateに関する追加情報
Comprehensive Overview of Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1492251-72-5)
Ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate (CAS No. 1492251-72-5) is a specialized organic compound belonging to the 1,2,4-oxadiazole family. This heterocyclic molecule features a unique combination of a methylcyclopropyl group and an ethyl carboxylate moiety, making it a versatile intermediate in pharmaceutical and agrochemical research. Its structural complexity and functional groups have garnered significant attention in recent years, particularly in the development of novel bioactive molecules and small-molecule therapeutics.
The compound's CAS number 1492251-72-5 serves as a critical identifier in chemical databases, ensuring precise tracking in regulatory and research contexts. Researchers often explore its potential in drug discovery, leveraging its oxadiazole core—a scaffold known for its metabolic stability and hydrogen-bonding capabilities. Recent trends in AI-driven molecular design and computational chemistry have further highlighted its relevance, as scientists seek to optimize its properties for targeted applications.
One of the most searched questions related to this compound is: "What are the synthetic routes for ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate?" The synthesis typically involves cyclization reactions between acylhydrazides and activated carboxylic acid derivatives, followed by esterification. Another frequent query is: "How does the methylcyclopropyl group influence the compound's reactivity?" The steric and electronic effects of this group can modulate ring strain and stability, impacting its utility in medicinal chemistry.
In the context of green chemistry, researchers are investigating solvent-free or catalytic methods to produce this compound, aligning with global sustainability goals. Its potential as a bioisostere for carboxylic acids or amides also makes it a hotspot in fragment-based drug design. Notably, the 1,2,4-oxadiazole ring is increasingly studied for its role in kinase inhibition and GPCR modulation, areas dominating recent literature.
From an analytical perspective, techniques like HPLC-MS and NMR spectroscopy are essential for characterizing ethyl 3-(2-methylcyclopropyl)-1,2,4-oxadiazole-5-carboxylate. Stability studies under varying pH and temperature conditions are also critical, given the growing demand for robust intermediates in industrial workflows. The compound’s logP and solubility profiles are frequently analyzed to predict its behavior in biological systems.
Emerging applications include its use in covalent inhibitor design and proteolysis-targeting chimeras (PROTACs), where its modular structure offers strategic advantages. As the scientific community prioritizes high-throughput screening and structure-activity relationship (SAR) studies, this compound’s role is expected to expand. Future research may focus on derivatization strategies to enhance its pharmacokinetic properties or explore its utility in material science.
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